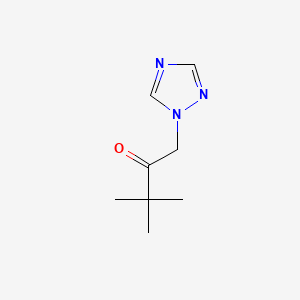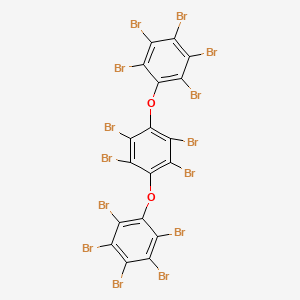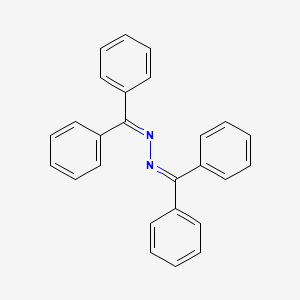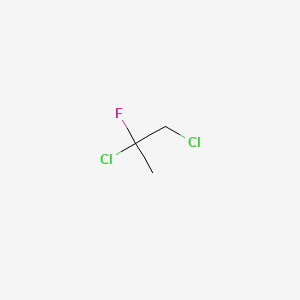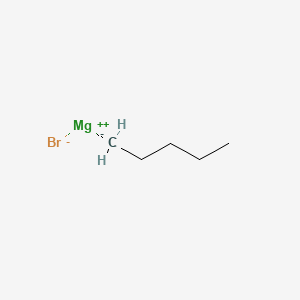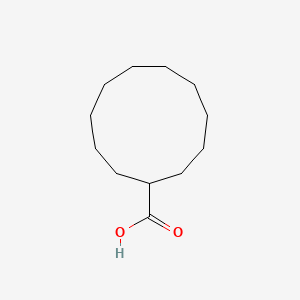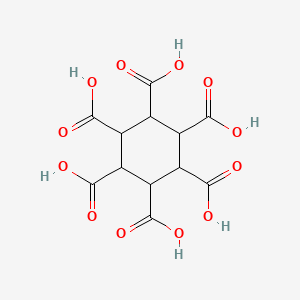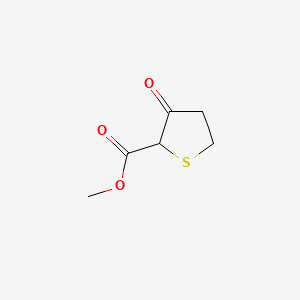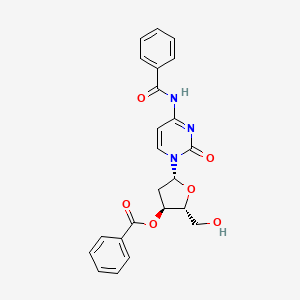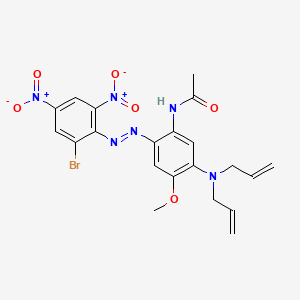![molecular formula C55H90O3 B1345597 bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate CAS No. 29331-39-3](/img/structure/B1345597.png)
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate
Übersicht
Beschreibung
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate is an organic compound that belongs to the category of steroidal secondary metabolites. It is a derivative of cholesterol, featuring a carbonate group. This compound is commonly found in plants that contain oils such as coconut and nuts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate typically involves the reaction of Cholest-5-en-3-ol with phosgene or a similar carbonate source under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the carbonate group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cholest-5-en-3-ol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of cosmetics and other personal care products.
Wirkmechanismus
The mechanism of action of bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing their activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cholest-5-en-3-ol (3beta)-, acetate
- Cholest-5-en-3-ol (3beta)-, (9z)-9-octadecenoate
- Cholest-5-en-3-ol (3beta)-, (9z,12z)-9,12-octadecadienoate
Uniqueness
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate is unique due to its carbonate group, which imparts distinct chemical properties and reactivity compared to other derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H90O3/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-52(39,7)49(43)27-31-54(45,47)9)57-51(56)58-42-26-30-53(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)55(48,10)32-28-50(44)53/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXLCQHWBFHMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H90O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951892 | |
| Record name | Dicholest-5-en-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29331-39-3 | |
| Record name | Cholesterol carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29331-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, carbonate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicholest-5-en-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of cholesteryl carbonate?
A1: The molecular formula of cholesteryl carbonate is C56H90O6, and its molecular weight is 859.3 g/mol. []
Q2: What spectroscopic data is available for characterizing cholesteryl carbonate?
A2: Cholesteryl carbonate can be characterized using techniques like infrared spectroscopy, 1H and 13C NMR spectroscopy. Key features include a carbonyl carbonate peak at 1705 cm-1 in the IR spectrum, a carbonyl carbonate resonance at 155.5 ppm in the 13C NMR spectrum, and distinct signals for the cholesteryl moiety in both 1H and 13C NMR spectra. [, ]
Q3: What is the thermotropic behavior of sodium cholesteryl carbonate (SCC)?
A3: Sodium cholesteryl carbonate (SCC) exhibits liquid crystalline phases. Studies employing Differential Scanning Calorimetry (DSC), Video-Enhanced Microscopy (VEM) with polarized light, and Small-Angle X-ray Scattering (SAXS) have revealed that SCC forms structures analogous to the type II monolayer structures observed with cholesterol esters. []
Q4: How does the presence of a cholesteryl group in polymers affect their properties?
A4: The incorporation of cholesteryl groups into polymers can induce chirality and influence their liquid crystalline properties. For example, polymers of (R)-3-butyn-2-yl cholesteryl carbonate and (S)-3-butyn-2-yl cholesteryl carbonate have been shown to adopt one-handed helical structures in solvents like chloroform and THF. These helical conformations are thermally stable and are not disrupted by the addition of methanol. Furthermore, copolymers of these enantiomers display lyotropic liquid crystalline behavior. []
Q5: What are some potential applications of cholesteryl carbonate?
A5: Cholesteryl carbonate is being explored for various applications, including:
- Drug delivery: Its biocompatibility and ability to form nanoparticles make it a promising material for drug delivery systems, particularly for targeted therapies. [, ]
- Liquid crystals: Cholesteryl carbonate derivatives are being studied for their liquid crystalline properties, which have potential applications in display technologies and sensors. [, , , ]
- Ultrasound imaging: Gas-generating polymeric nanoparticles (GGPNPs) containing cholesteryl carbonate side chains have shown promise as contrast agents in ultrasound imaging. []
Q6: How does cholesteryl carbonate impact the stability and release of amphotericin B in drug formulations?
A6: Cholesteryl carbonate esters (CCEs), including cholesteryl palmityl carbonate (CPC), can modify the release profile of amphotericin B (AmB). While CCEs can slow down the release of AmB in aqueous environments, the release rate remains sufficient for antifungal activity. This suggests that CCEs can be used to formulate AmB into stable dry powder aerosols for treating lung fungal infections. [, ]
Q7: How stable are cholesteryl carbonate-based drug formulations?
A7: Formulations of amphotericin B incorporated into cholesteryl carbonate esters have demonstrated stability for up to 6 months. []
Q8: Can cholesteryl carbonate be used to improve the stability of liposomes?
A8: Yes, the inclusion of cholesteryl carbonate derivatives like monomethoxypoly(ethylene glycol) cholesteryl carbonate (M-PEG-Chol) in nonionic surfactant vesicles can enhance their stability and impermeability, comparable to conventional liposomes. []
Q9: How does the structure of cholesteryl carbonate relate to its activity?
A9: The structure of cholesteryl carbonate, particularly the presence of the cholesteryl moiety and the carbonate linkage, plays a crucial role in its interactions with other molecules and its biological effects. Modifications to the structure, such as the length and type of the alkyl chain attached to the carbonate group, can significantly impact its mesomorphic behavior, thermal stability, and interactions with biological systems. [, , ]
Q10: Does cholesteryl carbonate induce or inhibit drug-metabolizing enzymes?
A10: The research papers do not provide information about the potential of cholesteryl carbonate to induce or inhibit drug-metabolizing enzymes. Investigating such interactions is crucial for understanding potential drug-drug interactions and optimizing therapeutic outcomes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)
